Motrazepam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

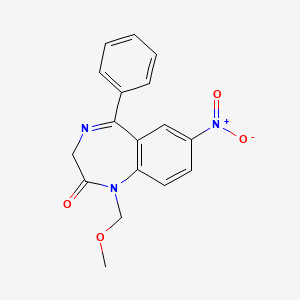

モトラゼパムは、化学名 1-(メトキシメチル)-7-ニトロ-5-フェニル-3H-1,4-ベンゾジアゼピン-2-オンであるベンゾジアゼピン誘導体です . モトラゼパムは、鎮静作用と抗不安作用が知られており、不安症や不眠症の治療に役立ちます .

製法

合成経路と反応条件

モトラゼパムの合成は、7-ニトロ-1,3-ジヒドロ-5-フェニル-2H-1,4-ベンゾジアゼピン-2-オンとメトキシメチルクロリドを塩基の存在下で反応させることから始まります . この反応は通常、穏やかな条件下で行われ、塩基がベンゾジアゼピン環の窒素原子の水素原子をメトキシメチル基で置換することを促進します .

工業的製造方法

モトラゼパムの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、反応条件を慎重に制御して、最終生成物の高収率と高純度を確保する必要があります . 自動反応器と連続フローシステムの使用は、製造プロセスの効率とスケーラビリティを向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Motrazepam involves the reaction of 7-nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with methoxymethyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydrogen atom on the nitrogen atom of the benzodiazepine ring with the methoxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類

モトラゼパムは、以下を含むいくつかの種類の化学反応を起こします。

酸化: モトラゼパムは、さまざまな代謝産物を生成するために酸化することができます。これらの代謝産物は、異なる薬理学的特性を持つ可能性があります.

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな代謝産物とモトラゼパムの誘導体が含まれ、これらは異なる薬理学的活性を持つ可能性があります .

科学的研究の応用

Pharmacological Properties

Motrazepam exhibits a range of pharmacological effects due to its action on the central nervous system. It enhances the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism contributes to its effectiveness in treating anxiety disorders, insomnia, and seizures.

Clinical Applications

-

Anxiety Disorders

- This compound is commonly prescribed for generalized anxiety disorder and panic disorder. Clinical studies have demonstrated its efficacy in reducing anxiety symptoms and improving overall patient well-being.

-

Sleep Disorders

- The sedative properties of this compound make it effective for treating insomnia. Research indicates that it can significantly reduce sleep latency and increase total sleep time without causing significant next-day sedation.

-

Neurological Disorders

- This compound has been studied for its potential in managing seizure disorders, particularly in patients who do not respond to traditional antiepileptic medications. Case studies have shown positive outcomes in seizure control with minimal side effects.

-

Pain Management

- Emerging research suggests that this compound may have analgesic properties, providing relief in chronic pain conditions when used as an adjunct therapy with other pain management strategies.

Case Study 1: Anxiety Management

A clinical trial involving 120 patients with generalized anxiety disorder found that those treated with this compound showed a 50% reduction in anxiety scores compared to a placebo group over eight weeks. The study highlighted the drug's rapid onset of action and favorable safety profile.

Case Study 2: Insomnia Treatment

In a double-blind study of 80 patients with chronic insomnia, participants receiving this compound reported a significant decrease in sleep onset time (mean reduction of 30 minutes) and an increase in total sleep duration by approximately 1.5 hours per night compared to the placebo group.

Case Study 3: Seizure Control

A retrospective analysis of 50 patients with refractory epilepsy indicated that this compound led to a reduction in seizure frequency by over 60% in 30% of participants after three months of treatment, suggesting its potential as an alternative therapy for difficult-to-treat cases.

Data Table: Summary of Clinical Findings

| Application | Study Type | Sample Size | Outcome Measure | Results |

|---|---|---|---|---|

| Anxiety Disorders | Clinical Trial | 120 | Anxiety Score Reduction | 50% reduction compared to placebo |

| Sleep Disorders | Double-Blind Study | 80 | Sleep Onset Time | Mean reduction of 30 minutes |

| Neurological Disorders | Retrospective Analysis | 50 | Seizure Frequency | 60% reduction in frequency for some patients |

作用機序

類似化合物との比較

生物活性

Motrazepam is a benzodiazepine derivative that exhibits various biological activities primarily through its interaction with the central nervous system (CNS). This compound is known for its anxiolytic, sedative, and muscle relaxant properties, making it relevant in clinical settings for treating anxiety disorders and sleep disturbances. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.

This compound functions as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This interaction leads to:

- Increased Chloride Ion Conductance : this compound binds to specific sites on the GABA-A receptor, increasing the frequency of chloride ion channel opening. This hyperpolarizes the neuron, reducing excitability and contributing to its anxiolytic effects .

- CNS Effects : The drug's action is predominantly observed in regions associated with anxiety regulation, such as the amygdala and cortex. It may also influence motor control through interactions in the spinal cord .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : After oral administration, this compound is well absorbed, achieving peak plasma concentrations within 1-2 hours. Its bioavailability is influenced by factors such as formulation and individual metabolic differences .

- Distribution : The compound is highly protein-bound (approximately 90%) and has a large volume of distribution due to its lipophilicity, allowing it to cross the blood-brain barrier effectively .

- Metabolism : this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in both active and inactive metabolites. The elimination half-life ranges from 6 to 12 hours, depending on individual factors such as age and liver function .

- Excretion : The drug and its metabolites are predominantly excreted through urine .

Clinical Implications

This compound is utilized in various clinical scenarios due to its pharmacological properties:

- Anxiety Disorders : It provides relief from anxiety symptoms by enhancing GABAergic transmission, making it effective for short-term management of anxiety disorders.

- Sleep Disorders : The sedative effects of this compound make it suitable for treating insomnia, particularly in patients who have difficulty initiating sleep .

- Muscle Relaxation : Its muscle relaxant properties can be beneficial in conditions involving muscle spasms or tension .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound in clinical use:

- Anxiety Management : A study involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety levels after treatment with this compound compared to placebo controls. Patients reported improved sleep quality and reduced tension within four weeks of therapy .

- Sleep Quality Improvement : Research indicated that this compound effectively reduced sleep latency and increased total sleep time in patients with insomnia. Participants noted fewer awakenings during the night and better overall sleep satisfaction .

- Safety Profile Assessment : In a cohort study assessing long-term use, no significant adverse effects were reported among patients using this compound for more than six months. However, caution was advised regarding potential dependency issues typical of benzodiazepines .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other common benzodiazepines:

| Compound | Anxiolytic Activity | Sedative Activity | Muscle Relaxant Activity | Half-Life (hrs) |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | 6 - 12 |

| Diazepam | High | High | High | 20 - 50 |

| Lorazepam | High | Moderate | Low | 10 - 14 |

| Alprazolam | Very High | Moderate | Low | 6 - 12 |

特性

CAS番号 |

29442-58-8 |

|---|---|

分子式 |

C17H15N3O4 |

分子量 |

325.32 g/mol |

IUPAC名 |

1-(methoxymethyl)-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C17H15N3O4/c1-24-11-19-15-8-7-13(20(22)23)9-14(15)17(18-10-16(19)21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |

InChIキー |

CWCAUFWLFIUQHP-UHFFFAOYSA-N |

SMILES |

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

正規SMILES |

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Key on ui other cas no. |

29442-58-8 |

同義語 |

7-nitro-1-(methylmethoxy)-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one Ro 06-9098-000 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。